N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Overview
Description
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is an organic compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . It is a derivative of pyridine and morpholine, featuring a methylamine group attached to the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine typically involves the reaction of 6-morpholin-4-ylpyridine with formaldehyde and methylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of methylamine attacks the electrophilic carbon of formaldehyde, forming an intermediate that subsequently reacts with 6-morpholin-4-ylpyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of urease enzymes, thereby reducing the hydrolysis of urea to ammonia . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]amine: A similar compound with the methylamine group attached to the 3-position of the pyridine ring.
N-methyl-N-[(6-morpholin-4-ylpyridin-4-yl)methyl]amine: A similar compound with the methylamine group attached to the 4-position of the pyridine ring.
Uniqueness
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methylamine group on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRQHZBTPUFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594501 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-30-5 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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